1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound "1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the trifluoromethyl group and carboxylic acid function suggests that this compound could have interesting chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related pyrazole carboxylic acids typically involves several steps, including ester condensation, cyclization, and hydrolysis. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved from diethyl oxalate and 2-pentanone with a total yield of 73.26% . Similarly, 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was prepared starting from propargyl alcohol through oxidation, esterification, addition, methylation, and hydrolysis, with an overall yield of 52% . These methods could potentially be adapted for the synthesis of the trifluoromethyl derivative.
Molecular Structure Analysis
The molecular structure of pyrazole carboxylic acids can be quite diverse. For example, the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is stabilized by intermolecular hydrogen bonds . Similarly, the chiral nature of coordination polymers constructed from pyrazole carboxylic acids can be confirmed by solid-state CD spectroscopy . These findings suggest that the molecular structure of "1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid" could also exhibit interesting features such as hydrogen bonding and potential chirality.
Chemical Reactions Analysis
Pyrazole carboxylic acids can undergo various functionalization reactions. For instance, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was converted into its corresponding amide via reaction with 2,3-diaminopyridine . The transformation of trifluoromethylpyrazoles into NH-pyrazole carboxylic acids has also been reported, illustrating the reactivity of the trifluoromethyl group in such compounds . These studies indicate that "1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid" could participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxylic acids can be deduced from experimental and theoretical studies. For example, the experimental FT-IR and NMR chemical shifts of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were compared to theoretical calculations, providing insights into the compound's behavior in solution . The small energy gap between the frontier molecular orbitals of certain pyrazole carboxylic acids suggests potential for nonlinear optical activity . These properties are likely to be influenced by the trifluoromethyl group in "1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid," affecting its reactivity and potential applications.
Scientific Research Applications
Synthesis and Structural Studies
Coordination Complex Synthesis : Novel pyrazole-dicarboxylate acid derivatives, related to the subject compound, have been used in synthesizing mononuclear CuII/CoII coordination complexes, revealing insights into their crystallization properties and hydrogen-bonded networks (Radi et al., 2015).
Structural and Spectral Investigations : Research has been conducted on pyrazole-4-carboxylic acid derivatives, including studies on their crystal structure, spectroscopic properties, and theoretical calculations, which are crucial for understanding their chemical behavior (Viveka et al., 2016).
Synthesis of Difluoromethyl Derivatives : The synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a closely related compound, demonstrates the methodological advancements in achieving high purity and yield, important for further research and application (Li-fen, 2013).
Chemical Properties and Applications
Metal Coordination Polymers : Semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been developed, showing potential in constructing metal coordination polymers with luminescence properties (Cheng et al., 2017).
Synthesis for Biological Studies : Synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid has been explored, indicating the compound's utility in further biological and chemical research (Heng, 2004).
Antifungal Activity : Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activity have been synthesized, demonstrating the compound's potential in developing phytopathogenic fungi inhibitors (Du et al., 2015).
Corrosion Inhibition : Pyrazole derivatives, including compounds structurally similar to the subject molecule, have been evaluated as corrosion inhibitors for steel, showcasing their utility in industrial applications (Herrag et al., 2007).
Synthesis of Derivatives for Chemical Studies : Research on synthesizing 1-methyl-pyrazole-3-carboxylic acid, a compound related to the subject molecule, highlights its potential use in various chemical research applications (Yuan-fu, 2011).
Safety And Hazards
Future Directions
“1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a useful intermediate for the synthesis of various bioactive small molecules . Its improved synthesis process has good industrial value due to its high yields, cheap and easily available raw materials, moderate reaction conditions, and convenient operations . Therefore, it is expected to have wide applications in the future.
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-3(5(12)13)2-4(10-11)6(7,8)9/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUQLOWJSBFHBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345708 | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727129 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
128694-63-3 | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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